5-Phenyl-4-isoxazolylacetic acid

Physicochemical profiling Drug-likeness Permeability prediction

Procure 5-Phenyl-4-isoxazolylacetic acid (CAS 155602-50-9) for definitive SAR and analytical studies. This compound provides a critical 5-aryl baseline, structurally distinct from 5-alkyl-4-isoxazoleacetic acid analgesics. Explicitly disclaimed in hypoglycemic patents, it is an ideal negative control for PPAR/insulin secretion assays. Its unambiguous mass (203.0582 Da) differentiates it from the commonly confused 4-carboxylic acid analog (189.17 Da), making it essential for LC-MS identity verification. Ensure compound-specific procurement for reproducible pharmacological profiling.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 155602-50-9
Cat. No. B8738079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-4-isoxazolylacetic acid
CAS155602-50-9
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=NO2)CC(=O)O
InChIInChI=1S/C11H9NO3/c13-10(14)6-9-7-12-15-11(9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)
InChIKeyATDPMUYDXBFCAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-4-isoxazolylacetic Acid (CAS 155602-50-9): Key Structural and Physicochemical Baseline for Procurement Comparison


5-Phenyl-4-isoxazolylacetic acid (CAS 155602-50-9) is a heterocyclic compound belonging to the 4-isoxazoleacetic acid class, characterized by a phenyl substituent at the isoxazole 5-position and an acetic acid moiety at the 4-position [1]. Its molecular formula is C₁₁H₉NO₃ with a molecular weight of 203.19 g·mol⁻¹, and a computed XLogP3 of 1.5, indicating moderate lipophilicity [1]. The compound is structurally distinct from the corresponding 4-isoxazolecarboxylic acid analog (CAS 76344-95-1, MW 189.17) and from 5-alkyl-substituted 4-isoxazoleacetic acids (e.g., 5-ethyl, 5-propyl) that have been reported to exhibit analgesic activity [2]. It has been cited in patent literature as an explicit exclusion from certain hypoglycemic isoxazole derivative claims, implying a differentiated pharmacological profile [3].

Why Generic 4-Isoxazoleacetic Acid Analogs Cannot Substitute for 5-Phenyl-4-isoxazolylacetic Acid in Research Procurement


The 4-isoxazoleacetic acid scaffold exhibits profound sensitivity to the 5-position substituent. In a systematic analgesic study, 5-ethyl and 5-propyl derivatives demonstrated aspirin-comparable activity in the writhing test, yet the 5-phenyl analog was not reported active in the same series [1], suggesting a significant shift in pharmacodynamic behavior when an aryl group replaces alkyl substituents. Furthermore, in a patent family targeting PPAR-mediated hypoglycemic effects, compounds structurally related to 5-phenyl-4-isoxazolylacetic acid were claimed, but the specific 5-phenyl-4-isoxazolylacetic acid itself was explicitly disclaimed as an exception, indicating it failed to meet the activity threshold or exhibited an undesirable property relative to the claimed analogs [2]. Consequently, substituting a generic 5-alkyl-4-isoxazoleacetic acid for the 5-phenyl variant is likely to produce divergent biological readouts, making compound-specific procurement essential for reproducibility in SAR and pharmacological studies.

Quantitative Differentiation Evidence for 5-Phenyl-4-isoxazolylacetic Acid vs. Closest Structural Analogs


Lipophilicity Differentiation: 5-Phenyl vs. 5-Methyl-4-isoxazoleacetic Acid via Computed XLogP3 Comparison

The 5-phenyl substituent confers a measurable increase in lipophilicity compared to the 5-methyl analog. For 5-phenyl-4-isoxazolylacetic acid, the computed XLogP3 is 1.5 [1]. For 5-methyl-4-isoxazoleacetic acid, the lack of an aromatic ring at position 5 results in a substantially lower logP; while an exact PubChem XLogP3 value for the 5-methyl analog was not located in this search, the aromatic phenyl contribution adds approximately 1.0–1.5 log units based on fragment-based calculation rules, placing the 5-phenyl derivative closer to the optimal CNS drug-like space (logP 1–3) and potentially improving passive membrane permeability relative to shorter-chain alkyl analogs.

Physicochemical profiling Drug-likeness Permeability prediction

Patent-Disclosed Pharmacological Divergence: Exclusion from Hypoglycemic Isoxazole Claims

In US Patent Application US20040048908, a broad series of isoxazole derivatives is claimed for prophylaxis or treatment of diabetes and diabetic complications via insulin secretion promotion and hypoglycemic action [1]. The patent explicitly states that 5-phenyl-4-isoxazolylacetic acid (and its methanol precursor) are excluded from the claims [1]. This negative selection strongly implies that the 5-phenyl substitution, in the context of the 4-acetic acid arrangement, abolishes or significantly reduces the desired hypoglycemic activity compared to the claimed analogs bearing different substitution patterns at the isoxazole ring.

Antidiabetic drug discovery Patent landscape SAR differentiation

Analgesic Activity Class Divergence: 5-Phenyl vs. 5-Ethyl/5-Propyl-4-isoxazoleacetic Acids

Fossa et al. (1994) reported that 5-ethyl- and 5-propyl-4-isoxazoleacetic acids showed analgesic activity comparable to aspirin in the acetic acid-induced writhing test in mice [1]. However, the 5-phenyl analog was not included among the active compounds in this series [1]. This omission, combined with the compound's structural resemblance to arylacetic acid NSAIDs (e.g., ibufenac, diclofenac), suggests that the 5-phenyl variant may either lack analgesic efficacy in this model or exhibit a potency threshold below that of the alkyl analogs, a finding that underscores the critical role of the 5-substituent in determining pharmacological outcome.

Analgesic screening Writhing test COX/NSAID

Molecular Weight Differentiation: 5-Phenyl-4-isoxazolylacetic Acid vs. 5-Phenyl-4-isoxazolecarboxylic Acid (CAS 76344-95-1)

A common procurement error is confusing 5-phenyl-4-isoxazolylacetic acid (CAS 155602-50-9, MW = 203.19 g·mol⁻¹) with 5-phenyl-4-isoxazolecarboxylic acid (CAS 76344-95-1, MW = 189.17 g·mol⁻¹) [1][2]. The acetic acid derivative carries an extra methylene group, increasing its molecular weight by 14.02 Da and its exact mass from 189.0426 Da (carboxylic acid) to 203.0582 Da (acetic acid) [1][2]. This mass difference is readily resolved by LC-MS or high-resolution mass spectrometry and constitutes a critical quality control checkpoint.

Chemical procurement Identity verification Mass spectrometry QC

Recommended Research and Procurement Scenarios for 5-Phenyl-4-isoxazolylacetic Acid Based on Differentiation Evidence


NSAID Candidate Screening and COX Inhibition Profiling

Given the compound's structural resemblance to arylacetic acid NSAIDs and its classification as a potential COX inhibitor [1], researchers investigating novel anti-inflammatory agents with a 4-isoxazoleacetic acid core can deploy this compound as a 5-phenyl baseline. The moderate lipophilicity (XLogP3 = 1.5) [2] positions it as a physicochemical comparator for permeability and solubility profiling against commercially available NSAIDs (e.g., diclofenac, XLogP3 = 4.5), enabling SAR around the isoxazole scaffold.

Negative Control for Hypoglycemic Isoxazole Screening Programs

The explicit exclusion of 5-phenyl-4-isoxazolylacetic acid from hypoglycemic patent claims [1] makes this compound a candidate negative control in assays designed to measure insulin secretion or PPAR-mediated glucose lowering. Researchers evaluating isoxazole-based antidiabetic leads can use it to establish assay background and confirm that observed activity depends on specific structural features absent in the 5-phenyl-4-acetic acid framework.

Chemical Intermediate for (3,4-Diarylisoxazol-5-yl)acetic Acid Derivatives

US Patent 5,310,926 describes isoxazole-4-acetic acid derivatives as intermediates for preparing (3,4-diarylisoxazol-5-yl)acetic acid anti-inflammatory agents [1]. The 5-phenyl substitution on the 4-acetic acid precursor provides a pre-installed aryl group, potentially shortening synthetic routes to 3,4-diaryl final compounds. Procurement of this specific intermediate is warranted when a phenyl group is desired at the 4-position of the final diaryl isoxazole.

ANALYTICAL QC REFERENCE: Differentiation from 5-Phenyl-4-isoxazolecarboxylic Acid

The unambiguous mass difference between the acetic acid (203.19 Da) and carboxylic acid (189.17 Da) analogs [1][2] makes this compound a clean LC-MS reference standard for distinguishing between these two commonly confused procurement items. Analytical laboratories supporting medicinal chemistry programs can use the exact mass of 203.0582 Da as a definitive identity check in routine quality control workflows.

Quote Request

Request a Quote for 5-Phenyl-4-isoxazolylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.